1H-Pyrrole, 2,4-diethyl-
Description
Significance of Alkyl-Substituted Pyrroles in Organic Chemistry
Alkyl-substituted pyrroles are of considerable importance in the field of organic chemistry for several reasons. They serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their utility spans various domains, including medicinal chemistry, materials science, and the synthesis of natural products. alliedacademies.orgrsc.org
In medicinal chemistry , the pyrrole (B145914) scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. alliedacademies.org The introduction of alkyl groups can modulate the lipophilicity, steric profile, and electronic properties of the pyrrole ring, which in turn can influence the compound's interaction with biological targets. researchgate.net For instance, substituted pyrroles are found in the core structure of numerous pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and antibiotics. rsc.orgnih.gov The development of new synthetic methods for functionalized pyrroles is an active area of research with the goal of creating novel therapeutic agents. nih.govnih.gov
In materials science , alkyl-substituted pyrroles are precursors to polypyrroles, which are conducting polymers. The nature of the alkyl substituents can affect the conductivity, solubility, and processability of the resulting polymers. These materials have potential applications in electronic devices, sensors, and corrosion protection.
Furthermore, alkyl-substituted pyrroles are crucial intermediates in the synthesis of natural products , most notably the porphyrins (a component of heme in blood) and corroles, which are complex macrocycles with important biological functions and potential applications in catalysis and photodynamic therapy. wikipedia.org
Historical Context of 1H-Pyrrole, 2,4-diethyl- and Related Derivatives Research
The study of pyrrole and its derivatives dates back to the 19th century. mdpi.com The synthesis of the pyrrole ring is a classic topic in organic chemistry, with several named reactions developed for this purpose, including the Paal-Knorr synthesis (from a 1,4-dicarbonyl compound and an amine) and the Knorr pyrrole synthesis (from an α-amino ketone and a compound with an active methylene (B1212753) group). organic-chemistry.org These methods have been refined over the years to allow for the preparation of a wide variety of substituted pyrroles. researchgate.netrsc.org
While extensive research has been conducted on various alkyl-substituted pyrroles, particularly dimethylpyrroles, specific research focusing solely on 1H-Pyrrole, 2,4-diethyl- is not extensively documented in the mainstream chemical literature. Much of the understanding of its chemistry is inferred from studies of analogous compounds. For example, the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a well-established procedure, and the subsequent decarboxylation to yield a simple alkyl-pyrrole is a known transformation. researchgate.net It is plausible that similar synthetic strategies could be adapted for the synthesis of 1H-Pyrrole, 2,4-diethyl-.
The historical interest in such compounds has often been driven by their potential as intermediates. For example, diethyl pyrrole-2,5-dicarboxylate, a related compound, was first described in 1886 and has since been used as a precursor in the synthesis of medicinally relevant compounds. mdpi.com
Scope and Research Objectives for 1H-Pyrrole, 2,4-diethyl- Investigations
The research objectives for investigations into 1H-Pyrrole, 2,4-diethyl- and related alkyl-substituted pyrroles are generally multifaceted and can be categorized as follows:
Development of Novel Synthetic Methodologies: A primary objective is the development of efficient, high-yielding, and environmentally benign methods for the synthesis of functionalized pyrroles. nih.govorganic-chemistry.org This includes the exploration of new catalysts and reaction conditions to control the regioselectivity of substitution on the pyrrole ring. researchgate.net
Exploration of Chemical Reactivity: Understanding the reactivity of the substituted pyrrole ring is crucial for its application in further chemical transformations. Research often focuses on electrophilic substitution reactions, cycloadditions, and functional group manipulations of the alkyl side chains. wikipedia.org
Investigation of Biological Activity: A significant driver of research into new pyrrole derivatives is the search for novel therapeutic agents. rsc.orgnih.gov The objective is to synthesize libraries of substituted pyrroles and screen them for various biological activities, such as antimicrobial, antiviral, and anticancer properties. alliedacademies.org
Application in Materials Science: For compounds like 1H-Pyrrole, 2,4-diethyl-, a research objective could be to investigate its polymerization to form novel polypyrroles and to characterize the properties of these materials for potential electronic applications.
Use as Synthetic Intermediates: A key objective is the utilization of simple alkyl-pyrroles as building blocks for the construction of more complex molecular architectures, such as porphyrins, corroles, and other heterocyclic systems of medicinal or material interest. mdpi.com
Structure
3D Structure
Properties
CAS No. |
90154-78-2 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole, 2,4 Diethyl and Analogues
Classical Approaches to Pyrrole (B145914) Ring Formation
The foundational methods for pyrrole synthesis, including the Knorr and Paal-Knorr reactions, remain highly relevant. These strategies have been adapted and modified over the years to improve yields, expand substrate scope, and accommodate the synthesis of specifically substituted pyrroles like 2,4-diethyl-1H-pyrrole.
The Knorr pyrrole synthesis, first reported by Ludwig Knorr, is a powerful method that traditionally involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.orgthermofisher.com A significant challenge is that α-amino-ketones are often unstable and prone to self-condensation. wikipedia.orgthermofisher.com Therefore, they are typically generated in situ. A common approach involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.orgyoutube.com
Adaptations of the Knorr synthesis have been crucial for producing a variety of substituted pyrroles. For instance, a "reverse-sense" Knorr reaction, which involves reacting ethyl propionylacetate with 2,4-pentanedione, is used to prepare ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate. orgsyn.org This compound serves as a key precursor for 3,4-diethylpyrrole (B103146), an important isomer used in the synthesis of complex macrocycles like octaethylporphyrin. orgsyn.org The flexibility of the Knorr synthesis allows for the strategic placement of different alkyl and functional groups on the pyrrole ring by choosing the appropriate starting ketones and active methylene compounds. wikipedia.org
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. uctm.eduwikipedia.org The reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. askfilo.comorganic-chemistry.org To synthesize 2,4-diethyl-1H-pyrrole specifically, the required precursor is 3,6-octanedione, which condenses with an ammonia source. askfilo.com
The classical Paal-Knorr reaction, while effective, can be limited by harsh conditions such as prolonged heating in acid. rgmcet.edu.in This has spurred the development of numerous modifications aimed at creating milder and more efficient protocols. These advancements often focus on the use of novel catalysts and reaction media. uctm.edurgmcet.edu.in For example, a variety of Brønsted and Lewis acids, including silica-supported sulfuric acid and metal triflates, have been employed to promote the condensation. uctm.edurgmcet.edu.in The use of silica (B1680970) sulfuric acid allows for a solvent-free reaction at room temperature, yielding products in high yields within minutes. rgmcet.edu.in Other modifications include the use of ionic liquids as recyclable solvents and water as a green reaction medium, significantly improving the environmental profile of the synthesis. uctm.edu
Table 1: Overview of Modified Paal-Knorr Conditions for Pyrrole Synthesis
| Catalyst/Medium | Conditions | Advantages | Citation(s) |
|---|---|---|---|
| Bismuth Nitrate (B79036) | Varies | High yields, improved reaction rates | uctm.edu |
| Water | Varies | Environmentally friendly ("green" chemistry) | uctm.edu |
| Ionic Liquids | Varies | Avoidance of toxic catalysts, simple isolation | uctm.edu |
| Silica Sulfuric Acid | Solvent-free, room temperature | High yields (98%), short reaction time (3 min), reusable catalyst | rgmcet.edu.in |
| Iodine | Solvent-free, room temperature | Exceptional yields, short reaction times, mild conditions | rgmcet.edu.in |
The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. uctm.eduwikipedia.org The rate-determining step is believed to be the ring-closing of the hemiaminal intermediate. rgmcet.edu.in
Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing highly substituted pyrroles in a single step. One such approach involves the cyclocondensation of amines with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netnih.gov These reactions, often categorized as [2+2+1] cyclocondensations, provide rapid access to complex pyrrole structures that might be difficult to obtain through classical methods. researchgate.net
For example, the reaction of an amine with two equivalents of DMAD can lead to pyrrole-2,3,4,5-tetracarboxylates. researchgate.net The reaction can be promoted by various catalysts, including copper or ceric (IV) ammonium (B1175870) nitrate (CAN), which acts as a one-electron oxidant. researchgate.net While these methods are excellent for generating polysubstituted pyrrole analogues, they are less suited for producing simple, specifically substituted pyrroles like 2,4-diethyl-1H-pyrrole without further synthetic modifications. The mechanism often involves initial Michael addition of the amine to the acetylenedicarboxylate, followed by further reaction and cyclization. nih.gov
Advanced and Green Synthetic Strategies
In recent years, the principles of green chemistry have driven the development of new synthetic technologies that minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents. These advanced strategies are increasingly being applied to the synthesis of pyrroles.
Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based synthesis. chim.itresearchgate.net Reactions are typically performed in a ball mill, where the grinding and milling action provides the energy for the chemical transformation, often in the absence of any solvent. acs.org
The Paal-Knorr pyrrole synthesis has been successfully adapted to mechanochemical conditions. chim.itbeilstein-journals.org For instance, N-substituted pyrroles can be obtained in quantitative yields by milling a 1,4-diketone with a primary amine in the presence of a catalytic amount of a solid, bio-sourced acid like citric acid. beilstein-journals.org This solvent-free approach is not only environmentally friendly but also often leads to shorter reaction times and simpler work-up procedures. researchgate.netresearchgate.net Three-component, solvent-free syntheses of pyrrole precursors have also been achieved under mechanochemical conditions, showcasing the versatility of this technique. acs.org
Continuous-flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. scispace.comnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. acs.orgsyrris.com
Several classical pyrrole syntheses have been implemented in continuous-flow systems. The Hantzsch and Clauson-Kaas reactions, for example, have been adapted to produce a wide variety of pyrrole derivatives. scispace.comacs.orgdiva-portal.org Flow chemistry methods can be highly efficient, atom-economical, and cost-effective, while significantly reducing chemical waste. nih.govsyrris.com The ability to run multistep reactions in a single, uninterrupted sequence is a key benefit, streamlining the production of complex molecules. scispace.com Researchers have demonstrated the scalability of these methods, with one report describing the production of a pyrrole derivative at a rate of 55.8 grams per hour using a glass microstructured flow reactor. acs.org This approach is particularly attractive for industrial-scale production, where consistency and high throughput are essential.
Table 2: Example of Continuous-Flow Synthesis Parameters for N-Substituted Pyrroles
| Starting Materials | Flow Rate | Residence Time | Temperature | Yield | Citation(s) |
|---|---|---|---|---|---|
| Aromatic amine, 2,5-dimethoxytetrahydrofuran | 0.250 mL/min | 3.14 min | Not specified | Good to Excellent | acs.orgdiva-portal.org |
| tert-Butyl acetoacetates, amines, 2-bromoketones | Not specified | 10 min (second reactor) | 75 °C (second reactor) | Good | scispace.comsyrris.com |
Catalytic Approaches in Pyrrole Ring Formation
Catalytic systems play a pivotal role in modern organic synthesis, providing efficient and selective routes to complex molecules. The formation of the pyrrole ring can be accomplished through several catalytic approaches, including the use of transition metals and organocatalysts. These methods often involve the cyclization of appropriately functionalized linear precursors.
Transition metal-catalyzed reactions, such as those employing palladium, ruthenium, or iron, facilitate the construction of the pyrrole ring from various starting materials. cdnsciencepub.com For instance, the Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be catalyzed by Lewis acids like iron(III) chloride under mild, aqueous conditions. cdnsciencepub.com While not specifically detailed for 2,4-diethyl-1H-pyrrole, this methodology is broadly applicable to the synthesis of N-substituted and alkyl-substituted pyrroles.
Organocatalysis has also emerged as a powerful tool for pyrrole synthesis, offering a metal-free alternative. Current time information in Bangalore, IN.sioc-journal.cn For example, the reaction between 1,4-diketones and amines can be catalyzed by organic molecules like L-proline. sioc-journal.cn These reactions proceed through the formation of enamine intermediates, followed by cyclization and dehydration to yield the pyrrole ring. sioc-journal.cn
Another catalytic strategy involves the dehydrogenation of pyrrolidines. mdpi.com This approach is advantageous as pyrrolidines are readily accessible and can be more robust during synthetic sequences. Catalysts such as B(C₆F₅)₃ have been employed for the dehydrogenation of pyrrolidines to form the corresponding pyrroles. mdpi.com
Table 1: Overview of Selected Catalytic Methods for Pyrrole Synthesis
| Catalyst Type | Starting Materials (General) | Product Type | Reference |
| Iron(III) chloride | 1,4-Dicarbonyls, Amines | N-Substituted Pyrroles | cdnsciencepub.com |
| L-Proline | 1,4-Diketones, Amines | Substituted Pyrroles | sioc-journal.cn |
| B(C₆F₅)₃ | Pyrrolidines | Pyrroles | mdpi.com |
| Silver (I) salts | β-enaminones, isocyanoacetates | Substituted Pyrroles | orgsyn.org |
Multi-Component Reactions for Substituted Pyrroles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and saving time. google.com Several MCRs are applicable to the synthesis of substituted pyrroles, offering a modular approach to introduce diversity.
The Van Leusen pyrrole synthesis is a notable example, involving the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC). Current time information in Bangalore, IN.orgsyn.orgthieme-connect.com This reaction is typically base-catalyzed and leads to the formation of 3,4-disubstituted pyrroles. Current time information in Bangalore, IN.youtube.com While direct synthesis of 2,4-disubstituted pyrroles via this method is less common, modifications and alternative MCRs can provide access to such substitution patterns.
The Ugi reaction , another powerful MCR, can be adapted for pyrrole synthesis. sioc-journal.cnmdpi.comacs.org A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using bifunctional starting materials, the initial Ugi product can undergo subsequent intramolecular reactions to form heterocyclic structures, including pyrrole derivatives. acs.orgcarbogen-amcis.com
A three-component reaction between primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water has been described for the synthesis of substituted 1H-pyrrole derivatives, highlighting a green chemistry approach. researchgate.networldscientific.com
Table 2: Examples of Multi-Component Reactions for Pyrrole Synthesis
| Reaction Name | Key Reactants (General) | Typical Substitution Pattern | Reference |
| Van Leusen Synthesis | Michael Acceptor, TosMIC | 3,4-Disubstituted | Current time information in Bangalore, IN.orgsyn.orgthieme-connect.com |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Polysubstituted (via post-cyclization) | sioc-journal.cnmdpi.comacs.org |
| Oxalate-based MCR | Primary Amine, Alkyl Propiolate, Diethyl Oxalate | Polysubstituted | researchgate.networldscientific.com |
Derivatization Strategies for 1H-Pyrrole, 2,4-diethyl-
Once the pyrrole core is formed, further functionalization can be achieved through various derivatization strategies. These reactions allow for the introduction of new functional groups, modifying the properties of the parent pyrrole.
Esterification and Re-esterification Processes
Ester groups can be introduced onto the pyrrole ring, often at the carboxylic acid position, through standard esterification methods. The Fischer esterification , which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. scienceready.com.au This reaction is typically performed under reflux conditions. scienceready.com.au
For more sensitive substrates, milder methods such as the Steglich esterification are employed. wikipedia.orgorganic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed at room temperature. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com
Re-esterification processes are also synthetically useful. For example, a pyrrole diester can be selectively hydrolyzed to a diacid, which can then be partially re-esterified to yield a monoester. google.com This strategy provides a route to unsymmetrically substituted pyrrole derivatives.
Hydrolysis of Ester Functional Groups
The hydrolysis of ester groups on a pyrrole ring back to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by reacting the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comoatext.com The reaction conditions, such as temperature and concentration of the base, can be controlled to achieve selective hydrolysis if multiple ester groups are present. cdnsciencepub.com For instance, in some pyrrole-dicarboxylates, one ester group may be hydrolyzed more readily than another due to steric or electronic effects. cdnsciencepub.com
In some cases, acid-catalyzed hydrolysis can also be employed, although care must be taken as the pyrrole ring itself can be sensitive to strong acidic conditions. acs.orgsyrris.jp The HBr generated as a byproduct in certain pyrrole syntheses, like the Hantzsch reaction, has been utilized in flow chemistry to effect in situ hydrolysis of tert-butyl esters. acs.orgsyrris.jp
Halogenation Reactions, including Bromination Mechanistic Studies
Halogenation is a key reaction for the functionalization of pyrroles, introducing a versatile handle for further transformations such as cross-coupling reactions. Pyrroles are electron-rich aromatic systems and readily undergo electrophilic substitution.
Bromination of pyrroles is a well-studied reaction. The regioselectivity of bromination is influenced by the substituents already present on the pyrrole ring. For simple pyrroles, electrophilic substitution typically occurs at the C2 position due to the stabilizing effect of the nitrogen atom on the intermediate cation. libretexts.org In the case of 2,4-dialkylpyrroles, the substitution would be expected to occur at the available α-position (C5) or the β-position (C3).
Various brominating agents can be used, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium (B224687) tribromide (TBABr₃). acs.orgsci-hub.se The choice of reagent and reaction conditions can influence the regioselectivity and the extent of halogenation. For example, the bromination of pyrrole with bromine in ethanol (B145695) at low temperatures can lead to polybrominated products. youtube.com The use of milder reagents like TBABr₃ can offer greater control, and in some cases, can favor bromination at the C5 position even in the presence of an electron-withdrawing group at C2. acs.org
The mechanism of electrophilic bromination involves the attack of the electron-rich pyrrole ring on the electrophilic bromine species, forming a resonance-stabilized cationic intermediate (a σ-complex). youtube.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated pyrrole. youtube.com For pyrroles bearing electron-withdrawing groups, the reactivity is decreased, and the regioselectivity can be altered. For instance, bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with excess bromine can lead to the formation of an unsaturated lactam structure rather than simple ring bromination. buketov.edu.kzbuketov.edu.kz
Chemical Reactivity and Transformation Mechanisms of 1h Pyrrole, 2,4 Diethyl
Aromaticity and Electrophilic Substitution Pathways
The pyrrole (B145914) ring in 1H-Pyrrole, 2,4-diethyl- is aromatic, fulfilling Hückel's rule with a cyclic, planar system containing 6 π-electrons. The nitrogen atom's lone pair participates in the π-system, contributing to the high electron density of the ring. This inherent aromaticity is a driving force for substitution reactions over addition reactions, as substitution preserves the stable aromatic system.
Regioselectivity in Electrophilic Attack
Electrophilic substitution is a characteristic reaction of pyrroles. The position of electrophilic attack on the 1H-Pyrrole, 2,4-diethyl- ring is governed by the electronic effects of the substituents and the stability of the resulting carbocation intermediate (the arenium ion). Pyrroles are generally more reactive towards electrophiles than benzene, and substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). libretexts.org This preference is attributed to the greater delocalization of the positive charge in the α-attack intermediate, which can be stabilized by three resonance structures, compared to only two for the β-attack intermediate. researchgate.net
In the case of 1H-Pyrrole, 2,4-diethyl-, the C2 and C4 positions are already substituted. This leaves the C3 and C5 positions as potential sites for electrophilic attack. The ethyl groups at C2 and C4 are electron-donating through induction, further increasing the electron density of the pyrrole ring and activating it for electrophilic substitution.
Based on general principles, electrophilic attack on 1H-Pyrrole, 2,4-diethyl- is predicted to occur predominantly at the C5 position. This is because C5 is an α-position, and the resulting carbocation would be more stabilized by resonance. Furthermore, the C5 position is sterically less hindered compared to the C3 position, which is flanked by two ethyl groups.
| Position of Electrophilic Attack | Predicted Major Product | Rationale |
| C5 | 5-E-2,4-diethyl-1H-pyrrole | Attack at the more reactive and sterically accessible α-position. |
| C3 | 3-E-2,4-diethyl-1H-pyrrole | Attack at the less reactive and more sterically hindered β-position. |
Reaction Mechanisms of Substitution Reactions
The mechanism of electrophilic aromatic substitution in 1H-Pyrrole, 2,4-diethyl- follows a two-step pathway, typical for aromatic compounds. masterorganicchemistry.com
Step 1: Formation of the σ-complex (arenium ion) The π-electrons of the pyrrole ring act as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the σ-complex or arenium ion. masterorganicchemistry.com As discussed, attack at the C5 position leads to a more stable intermediate.
Step 2: Deprotonation to restore aromaticity A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic π-system, leading to the substituted pyrrole product. masterorganicchemistry.com
A common example of electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring. While specific data for 2,4-diethylpyrrole is limited, the reaction with the related 3,4-diethylpyrrole (B103146) using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) yields the corresponding 2-formyl derivative. researchgate.net A similar outcome would be expected for 2,4-diethylpyrrole, with formylation occurring at the C5 position.
Redox Chemistry of the Pyrrole Nucleus
The electron-rich nature of the pyrrole ring makes it susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidative Transformations to Pyrrole Derivatives
Pyrroles are easily oxidized, often leading to complex mixtures and polymeric materials, a reactivity that is also observed in the analogous 2,4-dimethylpyrrole (B27635) which is readily oxidized by air. chemshuttle.com Controlled oxidation, however, can yield specific products. For instance, the oxidation of tert-butyl 3,4-diethyl-1H-pyrrole-2-carboxylate with o-chloranil in the presence of methanol (B129727) affords a 5-methoxypyrrolin-2-one derivative. libretexts.org Although this is a derivatized pyrrole, it suggests that the pyrrole ring of 2,4-diethylpyrrole could be oxidized to a pyrrolinone under similar conditions. The reaction likely proceeds through hydride abstraction from the pyrrole ring by the oxidizing agent. libretexts.org
Common oxidizing agents can transform pyrroles into various derivatives.
| Oxidizing Agent | Potential Product(s) |
| Air/Light | Polymeric materials, pyrrole black |
| Peroxy acids | Pyrrolinones |
| Lead tetraacetate | Substituted pyrroles or pyrrolinones |
| Potassium permanganate | Maleimides (ring cleavage) |
Reductive Pathways and Hydrogenated Product Formation
The reduction of the pyrrole ring is also a key transformation. Catalytic hydrogenation of pyrroles typically leads to the corresponding pyrrolidines, which are saturated five-membered nitrogen-containing rings. This reaction usually requires high pressure and temperature, along with a suitable catalyst such as rhodium, ruthenium, or palladium.
A study on the selective mono-reduction of diethyl pyrrole-2,4-dicarboxylate using diisobutylaluminum hydride (DIBAL-H) showed that one of the ester groups could be selectively reduced to an alcohol. researchgate.net While this involves functional groups on the pyrrole ring rather than the ring itself, it highlights the potential for chemoselective reductions of substituted pyrroles. The complete reduction of the 1H-Pyrrole, 2,4-diethyl- ring would lead to 2,4-diethylpyrrolidine.
| Reduction Method | Product |
| Catalytic Hydrogenation (e.g., H₂, Rh/C) | 2,4-Diethylpyrrolidine |
| Birch Reduction (Na, NH₃, ROH) | Dihydropyrrole derivatives |
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups. mt.com For electron-rich heterocycles like pyrroles, various transition-metal-catalyzed C-H activation methods have been developed.
While specific research on the C-H functionalization of 1H-Pyrrole, 2,4-diethyl- is not extensively documented, general strategies developed for pyrroles and other dialkylpyrroles can be considered. These methods often employ palladium, rhodium, or copper catalysts to achieve direct arylation, alkenylation, or alkylation at the C-H bonds of the pyrrole ring. researchgate.netscripps.edu
For 1H-Pyrrole, 2,4-diethyl-, the C-H bonds at the C3 and C5 positions, as well as the C-H bonds of the ethyl substituents, are potential targets for functionalization. The regioselectivity of such reactions would depend on the catalyst, directing group (if any), and reaction conditions. Given the higher reactivity of the α-position, C-H functionalization at the C5 position would be the most probable outcome in the absence of a strong directing group.
Potential C-H functionalization reactions for 1H-Pyrrole, 2,4-diethyl- could include:
Direct Arylation: Coupling with aryl halides or pseudohalides catalyzed by palladium complexes.
Direct Alkenylation: Coupling with alkenes, often under oxidative conditions.
Carbene Insertion: Reaction with diazo compounds in the presence of a metal catalyst to insert a carbene into a C-H bond. researchgate.net
These strategies open up avenues for the synthesis of more complex pyrrole derivatives from the relatively simple 2,4-diethylpyrrole scaffold.
Functional Group Interconversions on Ethyl Substituents and Pyrrole Core
The synthesis of substituted pyrroles like 1H-Pyrrole, 2,4-diethyl- can be achieved through the decarboxylation of corresponding pyrrolecarboxylic acid precursors. thieme-connect.deevitachem.com This transformation is a key step in many synthetic routes where a carboxyl group is used to direct substitution patterns or facilitate ring formation before being removed. vulcanchem.comgoogle.com
A common strategy involves the synthesis of a pyrrole ester, such as ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate. thieme-connect.de This ester can then undergo hydrolysis (saponification), typically using a base like sodium hydroxide (B78521), to yield the corresponding carboxylic acid. google.commdpi.com The subsequent removal of the carboxyl group (decarboxylation) can often be accomplished by heating the carboxylic acid, sometimes in the presence of a weak acid. google.com This two-step process provides a reliable method to access pyrroles that might be difficult to synthesize directly. thieme-connect.demdpi.com
Modern methods have also explored metal-catalyzed decarboxylative reactions, which couple decarboxylation with C-H functionalization in a single step. acs.org For example, palladium-catalyzed reactions of cyclic carbonates with amines can produce highly functionalized pyrroles, with carbon dioxide and water as the only byproducts. organic-chemistry.org
The reactivity of 2,4-diethylpyrrole with nucleophiles is multifaceted. The pyrrole ring itself is an electron-rich aromatic system, making it generally unreactive toward direct nucleophilic attack unless activated by strong electron-withdrawing groups. However, the N-H proton exhibits moderate acidity (pKa ≈ 17.5), allowing it to be removed by strong bases like butyllithium (B86547) or sodium hydride. wikipedia.org This deprotonation generates the corresponding pyrrolide anion, which is a potent nucleophile. wikipedia.org The resulting alkali pyrrolide can then react with a range of electrophiles, such as alkyl halides, to form N-substituted pyrroles. wikipedia.org
Alternatively, functional groups attached to the pyrrole core can serve as sites for nucleophilic attack. For instance, ester derivatives of pyrrole readily react with nucleophiles at the carbonyl carbon. researchgate.net A study on 3,5-dimethyl-1H-pyrrole-2,4-diethyl carboxylate showed that it reacts with hydrazine (B178648) hydrate, a strong nucleophile, in ethanol (B145695). researchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the amino group of hydrazine attacks the ester's carbonyl group, leading to the elimination of ethanol and the formation of the corresponding acid hydrazide. researchgate.net Similarly, aldehyde groups attached to the pyrrole ring, as in 3,4-diethyl-1H-pyrrole-2-carbaldehyde, are reactive towards nucleophiles like amines, forming important intermediates such as Schiff bases. evitachem.com
Table 2: Nucleophilic Reactions on Pyrrole Derivatives
| Pyrrole Derivative | Nucleophile | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1H-Pyrrole | Strong base (e.g., NaH) then Electrophile (e.g., CH₃I) | Deprotonation followed by N-alkylation | N-alkylpyrrole | wikipedia.org |
| 3,5-Dimethyl-1H-pyrrole-2,4-diethyl carboxylate | Hydrazine hydrate | Nucleophilic acyl substitution | 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide | researchgate.net |
While 1H-Pyrrole, 2,4-diethyl- itself does not typically engage in direct condensation with aromatic diamines, its oxidized derivatives, specifically pyrrole-2,3-diones, exhibit significant reactivity. acgpubs.org The reaction of 1H-pyrrole-2,3-dione derivatives with 1,2-aromatic diamines, such as o-phenylenediamine, leads to the formation of quinoxalin-2-one structures. acgpubs.org
The proposed mechanism for this transformation is a multi-step process. acgpubs.org It begins with a nucleophilic attack from one of the amino groups of the diamine onto a carbonyl carbon (at the C-3 position) of the pyrrole-2,3-dione. This is followed by a subsequent attack from the second amino group at the other carbonyl carbon (C-2). acgpubs.org This sequence results in the opening of the pyrrole ring and the elimination of a water molecule to form the stable, fused quinoxalinone heterocyclic system. acgpubs.org This reaction highlights how functionalization of the pyrrole core can unlock novel and complex chemical transformations.
Spectroscopic and Structural Elucidation of 1h Pyrrole, 2,4 Diethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 1H-Pyrrole, 2,4-diethyl-, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, offer a comprehensive picture of its atomic framework.
Proton (¹H) NMR Spectral Analysis for Structural Confirmation
The ¹H NMR spectrum of 1H-Pyrrole, 2,4-diethyl- provides distinct signals that correspond to the different types of protons in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and integration values of these signals are used to assign each proton to its specific location within the structure.
Key features of the ¹H NMR spectrum include:
NH Proton: A broad singlet is typically observed for the N-H proton of the pyrrole (B145914) ring. Its chemical shift can vary depending on the solvent and concentration.
Ring Protons: The protons on the pyrrole ring at positions 3 and 5 appear as distinct signals.
Ethyl Group Protons: The two ethyl groups at positions 2 and 4 give rise to characteristic quartet and triplet signals. The methylene (B1212753) protons (-CH2-) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH3) appear as a triplet.
Table 1: ¹H NMR Spectral Data for 1H-Pyrrole, 2,4-diethyl-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | Variable | broad singlet | 1H |
| Ring H-3, H-5 | ~6.0 - 6.5 | multiplet | 2H |
| -CH₂- (Ethyl) | ~2.4 - 2.6 | quartet | 4H |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | triplet | 6H |
Note: The exact chemical shifts can vary slightly based on the solvent and the specific NMR instrument used.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Pyrrole, 2,4-diethyl- gives a distinct signal.
Expected signals in the ¹³C NMR spectrum include:
Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring (C2, C3, C4, C5) will have characteristic chemical shifts. The carbons bearing the ethyl groups (C2 and C4) will be downfield compared to the other ring carbons.
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups will also show distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole, 2,4-diethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C4 | ~130 - 135 |
| C3, C5 | ~105 - 115 |
| -CH₂- (Ethyl) | ~20 - 25 |
| -CH₃ (Ethyl) | ~13 - 16 |
Note: These are predicted values and may differ from experimental data.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. semanticscholar.orgnih.gov
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the ring protons and their attached carbons, as well as the methylene and methyl protons with their respective carbons in the ethyl groups.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. For example, it would show correlations from the NH proton to the C2 and C5 carbons, and from the ethyl protons to the ring carbons, thus confirming the substitution pattern. semanticscholar.orgnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopic Characterization of Functional Groups
The IR spectrum of 1H-Pyrrole, 2,4-diethyl- displays characteristic absorption bands that correspond to the stretching and bending vibrations of its bonds.
Key IR absorption bands include:
N-H Stretch: A prominent, often broad, absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.
C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds of the pyrrole ring and the ethyl groups are typically observed in the region of 2850-3100 cm⁻¹.
C=C and C-N Stretching: Vibrations of the pyrrole ring, involving C=C and C-N stretching, usually appear in the fingerprint region, between 1400 and 1600 cm⁻¹.
C-H Bending: Bending vibrations of the C-H bonds are also found in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for 1H-Pyrrole, 2,4-diethyl-
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 |
| C=C Stretch (Pyrrole Ring) | ~1500 - 1600 |
| C-N Stretch (Pyrrole Ring) | ~1300 - 1400 |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. sci-hub.box
For 1H-Pyrrole, 2,4-diethyl-, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyrrole ring, which are often strong in the Raman spectrum. The C-C and C=C stretching vibrations of the ring are expected to produce prominent Raman bands. sci-hub.box
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry serves as a fundamental technique for the determination of the molecular weight and investigation of the fragmentation pathways of 1H-Pyrrole, 2,4-diethyl-. The electron ionization (EI) mass spectrum of a related compound, 3,4-Diethylpyrrole (B103146), shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137, which corresponds to its molecular weight. The fragmentation pattern is characterized by the loss of ethyl groups, a common fragmentation pathway for alkyl-substituted aromatic systems. libretexts.org
For 1H-Pyrrole, 2,4-diethyl-, the molecular formula is C₈H₁₃N, giving a molecular weight of 123.20 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z 123. Key fragmentation patterns would likely involve the loss of a methyl radical (CH₃•) to yield a fragment at m/z 108, or the loss of an ethyl radical (C₂H₅•) resulting in a peak at m/z 94. These fragmentation processes are initiated by the ionization of the molecule, which creates a radical cation that can then undergo various bond cleavages. libretexts.org The stability of the resulting fragment ions, particularly those that maintain the aromaticity of the pyrrole ring, will dictate the major peaks observed in the spectrum. libretexts.org
A summary of expected key fragments for 1H-Pyrrole, 2,4-diethyl- is presented below.
| Ion Description | Proposed Structure | Expected m/z |
| Molecular Ion | [C₈H₁₃N]⁺• | 123 |
| Loss of methyl (–CH₃) | [C₇H₁₀N]⁺ | 108 |
| Loss of ethyl (–C₂H₅) | [C₆H₈N]⁺ | 94 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. uzh.ch Organic molecules containing systems of conjugated π-bonds absorb UV or visible light, promoting an electron from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The pyrrole ring itself is a chromophore, a light-absorbing group. ubbcluj.ro
For pyrrole derivatives, the electronic transitions observed are typically π → π* transitions. libretexts.org In the case of 1H-Pyrrole, 2,4-diethyl-, the ethyl substituents on the pyrrole ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrrole. This is due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. libretexts.org
For comparison, a related compound, Diethyl pyrrole-2,5-dicarboxylate, exhibits absorption maxima (λmax) at 210 nm, 271 nm, and 281 nm in acetonitrile. mdpi.com While the electronic effects of the dicarboxylate substituents are different from the diethyl substituents in the target compound, this provides a general range for the π → π* transitions in substituted pyrroles. The spectrum of 1H-Pyrrole, 2,4-diethyl- is expected to show strong absorption in the UV region, characteristic of the π-conjugated system of the pyrrole ring. libretexts.org
The basicity of pyrrole and its derivatives can be evaluated using UV-Vis spectroscopy by monitoring spectral changes upon protonation. utexas.eduresearchgate.net The lone pair of electrons on the nitrogen atom of pyrrole is involved in the aromatic sextet, making it a very weak base. However, protonation can occur, disrupting the aromatic system. This change in electronic structure leads to significant alterations in the UV-Vis absorption spectrum. researchgate.net
By recording UV-Vis spectra in solutions of varying acidity (pH), the equilibrium between the neutral and protonated forms of 1H-Pyrrole, 2,4-diethyl- can be observed. researchgate.net The appearance of an isosbestic point, a wavelength at which the absorbance does not change during the reaction, would indicate a clear equilibrium between the two species. researchgate.net From these spectral data, the pKa value, a quantitative measure of basicity, can be determined.
X-ray Crystallography for Solid-State Structure
Direct X-ray crystallographic data for 1H-Pyrrole, 2,4-diethyl- was not found in the search results. The following sections are based on data from closely related substituted pyrrole structures to infer the expected structural characteristics.
X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. For substituted pyrroles, the geometry of the pyrrole ring is of primary interest. In a crystal structure of a 2-Amino-3,4-diethylpyrrole derivative, the bond lengths and angles within the pyrrole ring are well-defined, though specific values were located in supplementary materials not accessible in the search. rsc.org In another example, 2,2'-bipyrrole, the C=C double bonds have lengths of 1.3635(19) Å and 1.3767(17) Å, while the C–C single bond is 1.4151(19) Å. nih.gov These values are typical for aromatic heterocyclic systems.
The internal angles of the five-membered pyrrole ring are expected to be close to the ideal 108° for a regular pentagon, but are influenced by the substituents. The substitution of ethyl groups at the 2- and 4-positions of 1H-Pyrrole, 2,4-diethyl- would influence the local electronic distribution and steric environment, causing slight deviations in bond lengths and angles from those of unsubstituted pyrrole. For instance, the C–C bonds of the ethyl groups would be typical for sp³-sp² single bonds.
Expected Bond Parameters for the Pyrrole Ring (Based on Analogs)
| Parameter | Expected Value Range | Reference Compound(s) |
| C=C Bond Length | 1.36 - 1.38 Å | 2,2'-bipyrrole nih.gov |
| C–C Bond Length | ~1.42 Å | 2,2'-bipyrrole nih.gov |
| C–N Bond Length | ~1.37 Å | 2,2'-bipyrrole nih.gov |
| Internal Ring Angles | ~107° - 110° | General Heterocyclic Chemistry |
The planarity of the pyrrole ring is a key feature of its aromaticity. X-ray diffraction allows for the analysis of dihedral angles to quantify this planarity. In many substituted pyrrole structures, the five-membered ring is nearly planar. rsc.orgiucr.org For example, in the crystal structure of 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, the molecule is described as nearly planar, with a small dihedral angle of 1.30° between the pyrrole and thiophene (B33073) planes. iucr.org
However, bulky substituents can force the ring to deviate from planarity. nih.gov In a 1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole structure, the 2,5-dimethylpyrrole ring itself is planar, but it is oriented nearly orthogonally (dihedral angle of 87.1°) to the attached chlorophenyl ring. mdpi.com For 1H-Pyrrole, 2,4-diethyl-, the pyrrole ring itself is expected to be largely planar. The ethyl groups, with their freely rotating C-C bonds, will adopt conformations that minimize steric hindrance within the crystal lattice. The planarity of the heterocyclic ring is crucial for the effective p-π conjugation that defines its electronic properties. nih.gov
Conformational Analysis and Steric Hindrance Effects
Rotational Isomerism of Ethyl Groups
The rotation of the ethyl groups around the C(ring)-C(ethyl) single bonds gives rise to various rotational isomers (rotamers). The stability of these rotamers is primarily governed by torsional strain and steric hindrance. Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric hindrance results from non-bonded interactions between atoms or groups that are in close proximity.
In substituted pyrroles, the planarity of the five-membered ring is a key feature, but bulky substituents can induce deviations from this planarity. mdpi.com For 2,4-diethyl-1H-pyrrole, the ethyl groups at the C2 and C4 positions introduce significant steric bulk. The presence of these substituents is known to enhance steric effects, which can influence reaction kinetics and selectivity. scbt.com
The most stable conformations for alkyl substituents on a ring are typically those where the bulkier part of the group is oriented away from the ring and adjacent substituents to minimize steric clash. For an ethyl group, this involves rotation around the Cα-Cβ bond to position the terminal methyl group. Studies on hindered trialkylamines have provided experimental values for the rotational barrier of an N-ethyl group, found to be approximately 6.0 kcal/mol. rsc.org While the electronic environment of a pyrrole ring differs from an amine, this value provides a useful reference point for the energy required to rotate the ethyl substituents in 2,4-diethyl-1H-pyrrole.
Steric Hindrance and Conformational Preferences
The substitution pattern of 2,4-diethyl-1H-pyrrole places the ethyl groups in positions that can lead to notable steric interactions. The ethyl group at C2 is adjacent to the N-H group, while the ethyl group at C4 is flanked by two C-H bonds of the pyrrole ring.
Theoretical and spectroscopic studies on related substituted pyrroles, such as 2-acylpyrroles, have shown a preference for specific conformers (e.g., syn vs. anti) depending on the nature of the substituent and its interactions with the N-H group. longdom.orgresearchgate.netlongdom.org For 2,4-diethyl-1H-pyrrole, the rotation of the C2-ethyl group will be influenced by potential steric repulsion with the N-H proton. Similarly, the C4-ethyl group's rotation will be influenced by its proximity to the C3 and C5 protons.
The steric hindrance caused by alkyl groups can lead to a twisting of the pyrrole ring system itself, causing it to deviate from a perfectly planar geometry. mdpi.com In studies of 3,4-dimethyl-1H-pyrrole-2,5-diones, steric crowding between substituents was observed to cause significant conformational adjustments, including the twisting of the pyrrole ring. mdpi.com It is plausible that similar, albeit less pronounced, effects occur in 2,4-diethyl-1H-pyrrole due to the repulsive forces between the ethyl groups and the adjacent ring atoms.
The following table presents data on rotational energy barriers for ethyl groups and related substituents in various molecular environments, providing context for the expected energetics in 2,4-diethyl-1H-pyrrole.
| Molecule/System | Rotating Group | Bond | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|---|---|
| N-Ethyl-N-tert-butylneopentylamine | Ethyl | N-Ethyl | 6.0 | Dynamic NMR | rsc.org |
| Ethylurea | Ethyl | N-C(sp³) | 6.2 | MP2 (Computational) | |
| Propane | Methyl | C-C | 3.4 | Experimental | libretexts.org |
| Butane | Methyl | C-C | ~5.0 (for CH₃/CH₃ eclipsing) | Experimental | libretexts.org |
| N-Methyl-2-nitropyrrole | Nitro | C-N | 9.88 | DFT (Computational) | longdom.org |
| 2-Nitropyrrole | Nitro | C-N | 13.02 | DFT (Computational) | longdom.org |
Theoretical and Computational Investigations of 1h Pyrrole, 2,4 Diethyl
Quantum Chemical Studies
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies
No published studies containing DFT-calculated optimized geometry (bond lengths, bond angles) or predicted vibrational frequencies for 1H-Pyrrole, 2,4-diethyl- were found.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Specific data on the HOMO-LUMO energies, the resulting energy gap, and the prediction of reactivity based on FMO analysis for 1H-Pyrrole, 2,4-diethyl- are not available in the literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
There are no available NBO analyses for 1H-Pyrrole, 2,4-diethyl- that would provide information on charge delocalization, hyperconjugative interactions, or stabilization energies.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
MEP maps for 1H-Pyrrole, 2,4-diethyl-, which would identify the electrophilic and nucleophilic reactive sites, have not been published.
Thermochemical Properties and Stability Calculations
Detailed calculated thermochemical properties and stability analyses for 1H-Pyrrole, 2,4-diethyl- are not present in the reviewed literature.
Molecular Modeling and Simulation
No specific molecular modeling or simulation studies focused on 1H-Pyrrole, 2,4-diethyl- were identified.
Conformational Analysis through Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its physical and biological properties. For molecules with rotatable bonds, such as the ethyl groups in 1H-Pyrrole, 2,4-diethyl-, multiple conformations (or rotamers) can exist. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational preferences.
While direct MD simulation data for 1H-Pyrrole, 2,4-diethyl- is scarce, studies on other substituted pyrroles offer valuable insights. For instance, theoretical calculations on 2-acylpyrroles have shown the existence of stable syn and anti conformers, with the syn conformation often being stabilized by the formation of hydrogen-bonded cyclic dimers. longdom.org Similarly, a conformational analysis of a synthetic prodiginine, which contains alkyl-substituted pyrrole (B145914) rings, revealed a strong preference for a specific conformation where all heterocyclic rings are mutually cis. acs.org This preference was found to be crucial for its function. acs.org
For 1H-Pyrrole, 2,4-diethyl-, MD simulations would likely explore the rotational freedom of the two ethyl groups. The orientation of these groups relative to the pyrrole ring can lead to various stable and transient conformations. Key parameters that would be investigated in such a study are summarized in the table below.
| Parameter | Description | Expected Insights for 1H-Pyrrole, 2,4-diethyl- |
| Dihedral Angles | The angles between four sequentially bonded atoms, defining the rotation around the central bond. | Analysis of the C-C-C-H and C-C-N-C dihedral angles of the ethyl groups would reveal the most stable rotational positions (e.g., staggered, eclipsed). |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | This would identify the lowest energy (most stable) conformations and the energy barriers between different conformations. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Tracking RMSD over time in an MD simulation indicates the stability of the molecule's conformation. |
| Solvent Effects | The influence of the surrounding solvent on conformational preference. | MD simulations can be run in explicit solvent to mimic physiological or experimental conditions, which can significantly alter conformational equilibria. acs.org |
In Silico Approaches for Chemical Interaction Prediction
In silico methods are computational techniques used to predict how a molecule might interact with other molecules, such as biological macromolecules (e.g., proteins, enzymes) or other small molecules. These approaches are fundamental in drug discovery and materials science. spirochem.com For 1H-Pyrrole, 2,4-diethyl-, these methods can help predict its potential biological targets and reactivity.
Molecular docking is a primary in silico technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. scielo.org.mx This method is widely used to screen for potential drug candidates by "docking" them into the active site of a target protein. For example, in silico studies on various pyrrole derivatives have successfully predicted their binding interactions with enzymes like Cytochrome P450, monoamine oxidase, and histone deacetylases. researchgate.netscielo.org.mxpensoft.netnih.gov
In a hypothetical in silico study of 1H-Pyrrole, 2,4-diethyl-, the following aspects would be investigated to predict its chemical interactions:
| In Silico Method | Purpose | Predicted Information for 1H-Pyrrole, 2,4-diethyl- |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Identification of potential protein targets and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Generation of a 3D model of the key features of 1H-Pyrrole, 2,4-diethyl- that could be important for interacting with a biological target. |
| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Estimation of drug-likeness, oral bioavailability, and potential metabolic pathways. Studies on other pyrrole derivatives have used these methods to assess their potential as therapeutic agents. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a series of compounds with their biological activity. | Although requiring data on a series of related compounds, a QSAR model could predict the activity of 1H-Pyrrole, 2,4-diethyl- based on its structural features. |
For instance, molecular docking simulations of pyrrole-based compounds against the active sites of Cytochrome P450 isoforms have revealed key binding residues, such as the heme group and specific phenylalanine residues. pensoft.net Similarly, studies on pyrrole derivatives as monoamine oxidase inhibitors have shown that their interactions within the enzyme's active site are comparable to known inhibitors. nih.gov These examples demonstrate the power of in silico methods to elucidate potential mechanisms of action and guide further experimental research.
Advanced Applications of 1h Pyrrole, 2,4 Diethyl and Its Derivatives in Chemical Science
Role as Chemical Building Blocks in Organic Synthesis
The reactivity of the pyrrole (B145914) ring, combined with the influence of the diethyl substituents, makes 1H-Pyrrole, 2,4-diethyl- a key starting material for the construction of intricate molecular frameworks. Its utility as a precursor is particularly evident in the synthesis of complex heterocyclic architectures and macrocyclic compounds.
Precursors for Complex Heterocyclic Architectures
Polysubstituted pyrroles, including derivatives of 1H-Pyrrole, 2,4-diethyl-, are fundamental in the design and synthesis of functional materials. The strategic placement of ethyl groups on the pyrrole ring influences the electronic properties and reactivity of the molecule, allowing for the targeted synthesis of more complex heterocyclic systems. For instance, the Knorr-type synthesis of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate from methyl 3-oxopentanoate (B1256331) highlights the role of diethyl-substituted pyrrole derivatives as precursors to more elaborate structures. nih.gov This dicarboxylate derivative, with its reactive sites, can be further modified to create a variety of complex molecules. nih.gov The synthesis of such polysubstituted pyrroles is crucial as they are widely applicable in the preparation of various significant compounds. nih.gov
The general synthetic utility of pyrroles extends to their use in creating fused ring systems and other polycyclic aromatic compounds. While specific examples for the direct use of 1H-Pyrrole, 2,4-diethyl- in all complex heterocyclic syntheses are not extensively documented, the principles of pyrrole chemistry suggest its potential as a synthon in reactions such as cycloadditions and multicomponent reactions to build diverse heterocyclic libraries.
Synthesis of Macrocyclic Compounds, e.g., Corroles
One of the most significant applications of 1H-Pyrrole, 2,4-diethyl- derivatives is in the synthesis of corroles, which are tetrapyrrolic macrocycles similar to porphyrins. The title compound, dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, was specifically synthesized as a precursor to corrole (B1231805) compounds. nih.gov The synthesis of corroles often involves the condensation of pyrrolic subunits, and the substituents on the starting pyrroles determine the properties of the final macrocycle. bohrium.com The presence of diethyl groups in the precursor can influence the solubility, electronic properties, and coordination chemistry of the resulting corrole.
The general methodology for corrole synthesis can involve the cyclization of 1',8'-dideoxybiladienes-ac, which are themselves constructed from pyrrole and dipyrromethane units. bohrium.com The synthesis of octamethylcorrole, for example, demonstrates the feasibility of creating these complex macrocycles from appropriately substituted pyrroles. While the direct synthesis from unsubstituted 1H-Pyrrole, 2,4-diethyl- is not explicitly detailed in the provided results, the successful synthesis of its dicarboxylate derivative as a corrole precursor underscores its importance in this area. nih.gov
Contributions to Materials Science
The unique electronic and photophysical properties of pyrrole-based molecules have led to their extensive use in materials science. Derivatives of 1H-Pyrrole, 2,4-diethyl- are integral to the development of advanced materials, including conductive polymers and fluorescent dyes.
Synthesis of Fluorescent Dyes and Pigments (e.g., BODIPY)
Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent probes with wide-ranging applications in biological imaging and sensing. The synthesis of BODIPY dyes typically involves the condensation of a substituted pyrrole with an aldehyde or acyl chloride, followed by complexation with a boron source. The substituents on the pyrrole ring play a crucial role in determining the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and photostability.
While the use of 2,4-dimethyl-1H-pyrrole is common in BODIPY synthesis to enhance fluorescence quantum yield, the principles of this synthesis are applicable to other substituted pyrroles. frontiersin.org The synthesis of BODIPY dyes from various tri-substituted pyrroles has been demonstrated, showcasing the versatility of this approach. nih.gov Although a direct synthesis of a BODIPY dye from 1H-Pyrrole, 2,4-diethyl- is not explicitly available in the search results, the established synthetic routes for BODIPY dyes indicate the potential for creating novel fluorophores based on this diethyl-substituted pyrrole. nih.govrsc.org
Integration into Functional Materials Design
The design and synthesis of functional materials often rely on the incorporation of molecular building blocks with specific properties. 2-(Alkoxycarbonyl)pyrrole derivatives, a class to which derivatives of 1H-Pyrrole, 2,4-diethyl- belong, have garnered significant interest in this regard. nih.gov The synthesis of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate serves as a clear example of a precursor designed for the creation of functional materials, specifically corrole compounds. nih.gov The versatility of polysubstituted pyrroles allows for their integration into a variety of material types, where they can impart specific electronic, optical, or catalytic functions.
The ability to introduce various substituents onto the pyrrole ring, as demonstrated by the synthesis of the diethyl derivative, is a key strategy in the bottom-up construction of functional materials with tailored properties. nih.gov
Coordination Chemistry and Ligand Design
The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The design of ligands incorporating the pyrrole moiety is a vibrant area of research, with applications ranging from catalysis to materials science.
Use in Schiff Base Ligands
Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation of a primary amine with an aldehyde or ketone. Pyrrole-based Schiff base ligands are of particular interest due to their versatile coordination modes and the stability of the resulting metal complexes. jetir.orgnih.gov
While direct studies on Schiff bases derived from 1H-Pyrrole, 2,4-diethyl- are not extensively documented, the synthesis of such ligands can be readily envisaged. The reaction would typically involve the formylation of 1H-Pyrrole, 2,4-diethyl- to introduce an aldehyde group, most likely at the 5-position due to the directing effects of the alkyl substituents. This resulting 2,4-diethyl-1H-pyrrole-5-carbaldehyde could then be condensed with a variety of primary amines to yield the corresponding Schiff base ligands.
The general synthetic route for related pyrrole-based Schiff base metal complexes involves the initial synthesis of the ligand followed by reaction with a metal salt. ijpsonline.com For instance, a common method is the refluxing of equimolar amounts of a pyrrole-2-carbaldehyde derivative and a primary amine in a solvent like ethanol (B145695). jocpr.com The resulting Schiff base can then be complexed with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov
Table 1: Examples of Metal Complexes with Pyrrole-based Schiff Base Ligands
| Metal Ion | Pyrrole Precursor | Amine Precursor | Resulting Complex Geometry | Reference |
| Co(II), Ni(II), Fe(III), Mn(II), Cr(II) | Pyrrole-2-aldehyde | 2-Amino-4,6-dimethylbenzothiazole | Octahedral | researchgate.net |
| Cu(II) | Pyrrole-2-aldehyde | 2-Amino-4,6-dimethylbenzothiazole | Square Planar | researchgate.net |
| Ni(II), Cu(II), Zn(II) | (E)-2-(hydrazineylidenemethyl)-1H-pyrrole | 5-(diethylamino)-2-hydroxybenzaldehyde | Varies | nih.gov |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | o-vanillidene | 2-aminobenzothiazole | Octahedral | ijpsonline.com |
This table presents data for related pyrrole compounds due to the lack of specific data for 1H-Pyrrole, 2,4-diethyl-.
The ethyl groups in 1H-Pyrrole, 2,4-diethyl- would be expected to enhance the solubility of both the Schiff base ligand and its metal complexes in organic solvents, a desirable property for many chemical transformations.
Potential for Metal Ion Coordination
The nitrogen atom of the pyrrole ring in 1H-Pyrrole, 2,4-diethyl- can directly coordinate to a metal center. The coordination ability of pyrrole and its derivatives is well-established, forming stable complexes with a variety of transition metals. acs.orgresearchgate.net The nature of the substituents on the pyrrole ring can significantly influence the electron density on the nitrogen atom and, consequently, the strength of the metal-ligand bond.
The two ethyl groups at the 2 and 4 positions of 1H-Pyrrole, 2,4-diethyl- are electron-donating, which should increase the electron density on the pyrrole ring and enhance the coordinating ability of the nitrogen atom compared to unsubstituted pyrrole. Furthermore, the steric bulk of the ethyl groups could influence the geometry of the resulting metal complexes, potentially leading to unique catalytic properties or structural motifs.
Derivatives of 1H-Pyrrole, 2,4-diethyl-, such as those incorporating additional donor atoms (e.g., through the introduction of carboxyl or phosphino (B1201336) groups), could act as multidentate ligands, forming highly stable chelate complexes with metal ions. The design of such ligands is a key strategy in the development of new catalysts and functional materials. ontosight.ai
Catalytic Applications and Catalyst Development
Pyrrole-containing compounds and their metal complexes have demonstrated significant potential in both homogeneous and heterogeneous catalysis. jetir.org The versatility of the pyrrole scaffold allows for the fine-tuning of electronic and steric properties to optimize catalytic activity and selectivity.
Role in Heterogeneous and Homogeneous Catalysis
In heterogeneous catalysis , pyrrole-based materials, such as conjugated microporous polymers (CMPs), have been explored as efficient and reusable catalysts. researchgate.net These materials possess high surface areas and a high density of nitrogen active sites, making them suitable for a range of organic transformations. While specific studies on CMPs derived from 1H-Pyrrole, 2,4-diethyl- are not available, the principles suggest that a polymer incorporating this monomer could exhibit interesting catalytic properties. The ethyl groups might enhance the material's porosity and its interaction with non-polar substrates.
In homogeneous catalysis , metal complexes of pyrrole-based ligands, particularly Schiff base complexes, are widely studied. jetir.orgdntb.gov.ua These complexes can catalyze a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic activity is influenced by the nature of the metal center, the structure of the pyrrole ligand, and the reaction conditions. For example, ruthenium Schiff base complexes have been shown to be effective catalysts for the oxidation of primary alcohols. researchgate.net
Table 2: Catalytic Applications of Related Pyrrole-based Complexes
| Catalyst Type | Reaction Catalyzed | Pyrrole Derivative | Reference |
| Schiff Base Metal Complexes | Various Organic Transformations | General | jetir.orgdntb.gov.ua |
| Ruthenium Schiff Base Complexes | Oxidation of Primary Alcohols | Pyrrole-2-carboxaldehyde | researchgate.net |
| Metal Salen-type Complexes | Various | General | nih.gov |
This table presents data for related pyrrole compounds due to the lack of specific data for 1H-Pyrrole, 2,4-diethyl-.
The development of catalysts based on 1H-Pyrrole, 2,4-diethyl- would involve the synthesis of its derivatives, such as Schiff bases, and their subsequent complexation with catalytically active metals like palladium, ruthenium, or copper. The specific substitution pattern of 2,4-diethyl-1H-pyrrole could lead to catalysts with novel reactivity or selectivity profiles.
Chemical Modulation of Sensory Perception
The sensory properties of chemical compounds, including their taste and smell, are closely linked to their molecular structure. Alkylated heterocyclic compounds, including pyrroles, are known to contribute to the flavor profiles of various foods.
Application as Flavoring Agents and Modulators of Taste
There is currently no publicly available scientific literature that specifically documents the use of 1H-Pyrrole, 2,4-diethyl- as a flavoring agent or a modulator of taste. While other substituted pyrroles, such as 2,5-dimethylpyrrole, are known to be used as flavoring agents in a variety of food products, the sensory properties of the 2,4-diethyl analog have not been reported. thegoodscentscompany.com The synthesis of pyrrole esters as fragrance precursors has been explored, indicating the potential of this class of compounds in the flavor and fragrance industry. researchgate.net However, without specific sensory analysis data for 1H-Pyrrole, 2,4-diethyl-, its potential contribution to flavor remains speculative. Further research would be required to determine its organoleptic properties and its suitability for use in food products.
Mechanistic Exploration of Flavor Enhancement Properties
The characteristic aromas of cooked foods are largely a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating. wikipedia.orgnih.gov This non-enzymatic browning reaction is responsible for the development of a wide array of flavor and aroma compounds, including various heterocyclic compounds such as pyrazines, and importantly, pyrroles. nih.govnih.gov Alkylated pyrroles are significant contributors to the desirable roasted, nutty, and savory flavors in a variety of thermally processed foods. nih.gov
The formation of 1H-Pyrrole, 2,4-diethyl- during the Maillard reaction involves a series of intermediate steps. The initial condensation of an amino acid with a reducing sugar forms an N-substituted glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine. wikipedia.org Subsequent degradation of these Amadori products leads to the formation of dicarbonyl intermediates. wikipedia.org These reactive dicarbonyls can then react with amino compounds via Strecker degradation to produce aldehydes and α-aminoketones, which are key precursors for the synthesis of substituted pyrroles. The specific substitution pattern of the resulting pyrrole is dependent on the structures of the initial amino acid and sugar.
Table 1: General Sensory Characteristics of Alkylated Pyrroles Formed in Maillard Reaction
| Pyrrole Derivative | General Flavor/Aroma Description | Common Food Occurrence |
| 2-Acetyl-1-pyrroline | Popcorn, biscuit, roasted | Baked goods, rice, pandan leaves wikipedia.org |
| 2,5-Dimethylpyrrole | Roasted, nutty, slightly burnt | Coffee, roasted meats |
| Alkylpyrazines | Roasted, nutty, cocoa-like | Coffee, cocoa, roasted nuts nih.gov |
Polymerization Reactions
The pyrrole ring is a fundamental building block for a class of conducting polymers known as polypyrroles. These materials have garnered significant attention due to their unique electronic, optical, and mechanical properties, leading to applications in sensors, supercapacitors, and biomedical devices. The polymerization of pyrrole and its derivatives can be achieved through both chemical and electrochemical methods, with electropolymerization being a particularly common and versatile technique. researchgate.net
Electropolymerization involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations. These reactive species then couple to form dimers, which are further oxidized and couple with other radical cations or monomers, propagating the polymer chain. The properties of the resulting polypyrrole film, such as its conductivity, morphology, and stability, are highly dependent on the reaction conditions, including the nature of the solvent, the supporting electrolyte, the applied potential or current, and the structure of the pyrrole monomer itself. researchgate.net
While the homopolymerization of 1H-Pyrrole, 2,4-diethyl- is not extensively detailed in the literature, the principles of pyrrole polymerization provide a framework for understanding its potential behavior. The presence of the two ethyl substituents at the 2- and 4-positions would influence the polymerization process and the properties of the resulting polymer. These alkyl groups can affect the oxidation potential of the monomer and the steric hindrance during the coupling of radical cations, which in turn can impact the regularity and conjugation length of the polymer backbone. A decrease in conjugation length due to steric effects from the methyl group has been observed to increase the resistance of poly(3-methylpyrrole) compared to unsubstituted polypyrrole. researchgate.net A similar effect might be anticipated for the diethyl-substituted polymer.
The resulting poly(2,4-diethylpyrrole) would be expected to be a conducting polymer, although its conductivity might be lower than that of unsubstituted polypyrrole due to the steric influence of the ethyl groups on the planarity of the polymer chains. These alkyl groups, however, could enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted polypyrrole.
Table 2: Factors Influencing the Properties of Electropolymerized Pyrroles
| Parameter | Influence on Polymer Properties |
| Monomer Structure | Substituents affect oxidation potential, steric hindrance, and solubility of the resulting polymer. Alkyl groups can decrease conductivity but increase processability. |
| Solvent and Electrolyte | The nature of the counter-ion from the electrolyte incorporated during doping significantly impacts the conductivity and morphology of the polymer film. |
| Applied Potential/Current | Controls the rate of polymerization and can influence the morphology and density of the polymer film. |
| Temperature | Affects the kinetics of the polymerization reaction and the diffusion of species in the electrolyte. |
Future Directions and Emerging Research Avenues for 1h Pyrrole, 2,4 Diethyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 1H-Pyrrole, 2,4-diethyl- and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Researchers are moving beyond traditional methods to develop pathways that are not only more efficient but also environmentally benign.
Key areas of development include:
Catalyst Innovation: The use of novel catalysts is a cornerstone of modern synthesis. For pyrroles, this includes the application of magnetic nanocatalysts like NiFe2O4@MCHMs, which can be easily recovered and reused, and molecular sieves that facilitate reactions under mild conditions. researchgate.netbohrium.com Catalytic versions of classic reactions, such as the Knorr pyrrole (B145914) synthesis using manganese-based catalysts, offer a sustainable advantage by producing hydrogen as the only byproduct.
Eco-Friendly Reaction Conditions: A significant shift is underway towards using water as a solvent, which is non-toxic and biodegradable, reducing reliance on volatile organic compounds. researchgate.net Furthermore, microwave-assisted synthesis is gaining traction as it provides uniform heating, leading to faster reactions, higher yields, and improved product purity compared to conventional methods. researchgate.net
Continuous Flow Chemistry: The pharmaceutical industry's move towards continuous flow processing highlights a major trend that can be applied to the synthesis of fine chemicals like 1H-Pyrrole, 2,4-diethyl-. core.ac.uk Continuous flow systems offer superior control over reaction parameters, leading to better quality products, reduced waste, and enhanced safety and scalability. core.ac.uk The translation of batch syntheses for pyrrole intermediates into optimized continuous flow processes has already demonstrated significant improvements in yield and reaction time. core.ac.uk
| Synthetic Approach | Catalyst/Conditions | Key Advantages |
| Catalytic Paal-Knorr | NiFe2O4@MCHMs in water | High efficiency, catalyst recyclability, use of green solvent. researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free or green solvents | Rapid reaction times, increased yields, higher purity. researchgate.net |
| Molecular Sieve Catalysis | Zeolite 3 Å in dichloromethane | Mild reaction conditions, high yields, simple procedure. bohrium.com |
| Continuous Flow Processing | Commercial microreactors | Reduced environmental/economic costs, improved product quality, time/energy efficient. core.ac.uk |
| Dehydrogenative Coupling | Manganese-based catalysts | Sustainable (produces H₂ byproduct), avoids stoichiometric reducing agents. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the basic reactivity of pyrroles is well-documented, the specific patterns for 2,4-diethyl-1H-pyrrole remain a fertile ground for discovery. Future research will likely focus on uncovering novel chemical transformations.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for creating complex molecules. researchgate.net Future studies could systematically explore the selective functionalization of the C-H bonds at the remaining 3- and 5-positions of the 2,4-diethyl-1H-pyrrole ring, as well as the ethyl substituents, using transition-metal catalysis. researchgate.net This would open pathways to a vast array of new derivatives without the need for pre-functionalized starting materials.
Skeletal Recasting: A novel and powerful approach involves the "skeletal recasting" of the pyrrole ring itself. As demonstrated with related dimethylpyrroles, reactions with components like azoalkenes can transform the initial pyrrole skeleton into a more complex, tetra-substituted pyrrole. acs.org Applying this strategy to 2,4-diethyl-1H-pyrrole could yield synthetically challenging structures that are otherwise difficult to access. acs.org
N-H Bond Reactivity and Chirality: The reactivity of the N-H bond influences many properties of pyrrole derivatives. researchgate.net Further investigation into how the diethyl groups affect the N-H bond dissociation energy could provide insights for applications in areas like pyrolysis or controlled radical reactions. researchgate.net Moreover, the nitrogen atom offers an opportunity for creating novel forms of chirality. Asymmetric N-alkylation reactions on the pyrrole ring can lead to the formation of N-N axially chiral compounds, a fascinating area of stereochemistry with potential applications in asymmetric catalysis. acs.org
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
To fully understand the behavior of 1H-Pyrrole, 2,4-diethyl- and its derivatives, particularly in dynamic systems or when interacting with other molecules, researchers are turning to a suite of advanced spectroscopic and analytical techniques.
Probing Photophysics: Techniques like steady-state and time-resolved fluorescence spectroscopy can uncover complex photophysical behaviors. For instance, studies on other functionalized pyrroles have revealed unusual dual-emission properties that are highly dependent on solvent polarity, suggesting the involvement of distinct excited states like locally excited or intramolecular charge transfer states. researchgate.net Applying these methods to 2,4-diethyl-1H-pyrrole derivatives could reveal unique optical properties for sensor or imaging applications.
High-Resolution Structural Analysis: For unambiguous structure determination, especially of complex derivatives or stereoisomers, a combination of two-dimensional NMR techniques (like HMQC and HMBC) and single-crystal X-ray diffraction is indispensable. mdpi.com These methods provide detailed information on connectivity and 3D conformation, which is crucial for understanding reactivity and biological interactions. mdpi.com
Nanoscale Chemical Imaging: Emerging techniques are pushing the boundaries of characterization. High-resolution atomic force microscopy (AFM) coupled with infrared nanospectroscopy (AFM-IR) allows for the probing of the local chemical composition of materials at the nanoscale. researchgate.net This would be invaluable for characterizing polymer films or nanocomposites derived from 2,4-diethyl-1H-pyrrole.
Studying Molecular Interactions: Circular Dichroism (CD) spectroscopy is a powerful tool for studying the interactions of chiral molecules or the induced chirality when a molecule binds to a biological macromolecule. bohrium.com CD melting experiments, for example, can determine the stabilizing effect of a pyrrole derivative on non-canonical DNA structures like G-quadruplexes, providing insight into potential therapeutic mechanisms. bohrium.com
Integration of Machine Learning and AI in Predictive Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and providing predictive insights. acs.org
Predictive Synthesis and Reactivity: ML models are being developed to forecast the outcomes of chemical reactions with increasing accuracy. researchgate.netijnc.ir For instance, random forest-based models have been successfully used to predict the yields of pyrrole condensation reactions. researchgate.net Such models could be trained to predict optimal conditions for the synthesis and functionalization of 2,4-diethyl-1H-pyrrole, saving significant experimental time and resources. Quantitative Structure-Property Relationship (QSPR) models, built with ML algorithms like support vector machines (SVM), can predict fundamental chemical properties, such as bond dissociation energies, based on molecular structure, offering insights into reactivity. researchgate.net
Accelerating Discovery with AI: Beyond yield prediction, AI is being applied to the entire research cycle. ijsetpub.com This includes retrosynthetic analysis to plan efficient synthetic routes, the elucidation of complex reaction mechanisms, and the high-throughput virtual screening of potential drug candidates or materials. ijsetpub.com The integration of quantum chemical calculations with ML further enhances the accuracy of these predictions. ijnc.ir
| Machine Learning Application | ML Model/Approach | Target Pyrrole System | Predicted Outcome/Property |
| Reaction Yield Prediction | Random Forest | Pyrrole & Dipyrromethane Condensations | Reaction Yield (%) researchgate.net |
| Property Prediction | Support Vector Machine (SVM) | Substituted Pyrrole Derivatives | N-H Bond Dissociation Energy (BDE) researchgate.net |
| Retrosynthesis Planning | Deep Neural Networks / Transformers | General Organic Synthesis | Potential Synthetic Pathways ijsetpub.com |
| Reactivity Prediction | Graph-Convolutional Neural Networks | General Organic Reactions | Chemical Reactivity ijsetpub.com |
Design of New Materials with Tailored Properties Based on Pyrrole Scaffolds
The inherent chemical and electronic properties of the pyrrole ring make it an excellent building block for advanced functional materials. The 2,4-diethyl- substituent provides a scaffold that can be further modified to tailor material properties for specific, high-tech applications.
Optoelectronic Materials: The electronic properties of pyrrole-based molecules can be finely tuned by chemical modification. researchgate.net By strategically adding different functional groups to the 2,4-diethyl-1H-pyrrole core, researchers can design new compounds with specific HOMO/LUMO energy levels. This allows for the creation of materials for optoelectronic devices such as sensors, electrochromic windows, and organic light-emitting diodes (OLEDs). researchgate.net
Advanced Polymeric Materials: Pyrrole scaffolds can be incorporated into polymers to create materials with tailored properties. vscht.cz Using environmentally friendly methods like reactive extrusion or water-based systems, it is possible to design high-performance nanocomposites. vscht.cz For example, pyrrole-based polymers could be combined with cellulose (B213188) nanocrystals or graphene oxide to create materials for applications like CO₂ capture or as electrodes in supercapacitors. vscht.cz
Biologically Active Scaffolds: The pyrrole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. researchgate.net By designing and synthesizing novel derivatives of 2,4-diethyl-1H-pyrrole, researchers can explore new therapeutic agents. This involves tailoring the molecular structure to achieve high affinity and selectivity for specific biological targets, such as enzymes (e.g., COX, LOX, InhA) or protein receptors, to develop new anti-inflammatory or anti-infective drugs. nih.govresearchgate.net
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for 1H-pyrrole, 2,4-diethyl-, and how are impurities minimized during purification? A: Synthesis often involves regioselective alkylation of pyrrole precursors. For example, alkylation agents like ethyl halides can be used under basic conditions to introduce ethyl groups at positions 2 and 3. Purification typically employs recrystallization (e.g., from methanol) or column chromatography (hexane/ethyl acetate) to remove byproducts such as mono-alkylated derivatives or unreacted starting materials . Purity is confirmed via elemental analysis, IR spectroscopy (C-H stretching at ~3100 cm⁻¹ for pyrrole rings), and ¹³C NMR (characteristic signals for ethyl groups at δ ~10-15 ppm and ~25-30 ppm) .
Advanced Synthesis: Regioselectivity Challenges
Q: How can researchers address regioselectivity issues when synthesizing 2,4-diethylpyrrole derivatives? A: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict preferred alkylation sites. Experimentally, directing groups (e.g., sulfonyl or aroyl substituents) may be temporarily introduced to guide ethyl group placement, followed by deprotection . For example, TosMIC (tosylmethyl isocyanide) has been used to control reaction pathways in pyrrole functionalization .
Analytical Methods for Structural Confirmation
Q: Which analytical techniques are most reliable for confirming the structure of 2,4-diethylpyrrole? A:
- Mass Spectrometry : Base peaks at m/z 151 (molecular ion) and fragments at m/z 123 (loss of C₂H₄) .
- Gas Chromatography (GC) : Retention indices (e.g., ~949-1174 on non-polar columns) help differentiate isomers like 2,5-diethylpyrrole .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with C-C bond lengths (~1.48 Å for ethyl groups) validating substituent positions .
Functionalization Strategies for Bioactivity Studies
Q: What functionalization methods enable the incorporation of bioactive groups into 2,4-diethylpyrrole? A:
- Electrophilic Substitution : Nitration or halogenation at the α-position (C-3 or C-5) using HNO₃ or Br₂ in acetic acid .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic moieties for antimicrobial testing (e.g., 4-aroyl derivatives) .
- Oxidation : Chloranil in xylene oxidizes pyrrole rings to form sulfonylated heterocycles, useful in structure-activity relationship (SAR) studies .
Data Contradictions in Physical Properties
Q: How should researchers resolve discrepancies in reported boiling points or spectral data for 2,4-diethylpyrrole? A: Variations arise from differences in measurement techniques (e.g., static vs. dynamic boiling point methods). Cross-validate using NIST Standard Reference Data (e.g., IR spectra in the WebBook) and replicate experiments under controlled conditions . For example, vapor pressure data from Aldrich Chemical Co. may differ from NIST due to calibration standards .
Environmental and Safety Considerations
Q: What safety protocols are critical when handling 2,4-diethylpyrrole derivatives? A:
- GHS Hazards : Classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles) and work in fume hoods .
- Waste Disposal : Neutralize with 5% NaOH before aqueous disposal to avoid releasing volatile pyrrole derivatives .
Applications in Material Science
Q: How is 2,4-diethylpyrrole utilized in molecular electronics or polymer research?
A: Its electron-rich pyrrole ring facilitates π-stacking in conductive polymers. For example, copolymerization with thiophene derivatives (via electropolymerization) enhances charge transport properties. Canonical SMILES (e.g., C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3) guide computational design of donor-acceptor systems .
Bioactivity and Antimicrobial Screening
Q: What methodologies assess the antimicrobial potential of 2,4-diethylpyrrole derivatives? A:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with sulfonyl or aroyl groups (e.g., compound 7c) show enhanced activity .
- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity to optimize lead compounds .
Computational Modeling for Reaction Optimization
Q: Which computational tools predict reaction outcomes for 2,4-diethylpyrrole synthesis? A:
- DFT Calculations : Gaussian or ORCA software optimize transition states for alkylation steps (e.g., activation energies ~25-30 kcal/mol).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., xylene vs. THF) on reaction rates and regioselectivity .
Handling Spectral Overlaps in NMR Analysis
Q: How can overlapping signals in ¹H NMR spectra of 2,4-diethylpyrrole be deconvoluted? A: Use 2D NMR techniques:
- HSQC : Correlates ¹H (δ 6.5-7.0 ppm for pyrrole protons) with ¹³C signals.
- NOESY : Identifies spatial proximity between ethyl groups and the ring, confirming substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
